Compound Description: This compound was synthesized using a "cost-effective" approach as a novel non-condensed pyrazoline-bearing hybrid molecule. It incorporates both 1,3,4-thiadiazole and dichloroacetic acid moieties. The compound underwent in vitro anticancer activity screening using the NCI DTP protocol with the "60 lines screening" method. []
Compound Description: This series of 1,3,4-thiadiazole derivatives was developed and investigated for their potential as apoptosis inducers, a key mechanism for anticancer activity. These compounds were tested against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines. []
Compound Description: This compound serves as a versatile precursor for synthesizing a diverse range of heterocyclic derivatives, including those incorporating coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings. These derivatives were subsequently evaluated for their antimicrobial and surface activity. []
Compound Description: This compound, along with other derivatives in the series, was synthesized and evaluated for in vitro cytotoxicity. These compounds showed promising activity against the MDA breast cancer cell line, with this particular compound exhibiting the highest potency within the series. []
Compound Description: This series of compounds was designed and synthesized as potential anticonvulsant agents. After confirming their structures, the compounds were evaluated for anticonvulsant activity using the PTZ-induced convulsions method, with several demonstrating promising activity. []
6. N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide and its Transition Metal Complexes []
Compound Description: This compound acted as a ligand for synthesizing various transition metal complexes, including Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). These complexes, along with the parent ligand, were then evaluated for their antibacterial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.